Isoamyl pentachlorophenyl ether
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Overview
Description
Isoamyl pentachlorophenyl ether is an organic compound that belongs to the class of ethers. Ethers are characterized by an oxygen atom connected to two alkyl or aryl groups. This compound specifically consists of an isoamyl group (a five-carbon branched chain) and a pentachlorophenyl group (a benzene ring with five chlorine atoms attached).
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of isoamyl pentachlorophenyl ether can be achieved through the Williamson ether synthesis. This method involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction. For this compound, the isoamyl alcohol is first converted to its alkoxide form using a strong base such as sodium hydride. This alkoxide then reacts with pentachlorophenyl halide to form the ether linkage .
Industrial Production Methods: Industrial production of ethers like this compound often involves the use of catalytic processes to enhance yield and efficiency. The Williamson ether synthesis remains a cornerstone method, but variations using silver oxide as a mild base or phase transfer catalysts can also be employed to optimize the reaction conditions .
Chemical Reactions Analysis
Types of Reactions: Isoamyl pentachlorophenyl ether primarily undergoes substitution reactions due to the presence of the ether linkage. The most common reaction is the acidic cleavage of the ether bond, which can be achieved using strong acids like hydrobromic acid or hydroiodic acid .
Common Reagents and Conditions:
Acidic Cleavage: Involves the use of hydrobromic acid or hydroiodic acid. .
Oxidation and Reduction: While ethers are generally resistant to oxidation and reduction, the presence of the pentachlorophenyl group may allow for specific reactions under controlled conditions.
Major Products:
Scientific Research Applications
Isoamyl pentachlorophenyl ether has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis due to its stability and reactivity profile.
Biology: Investigated for its potential effects on biological systems, particularly in studies involving chlorinated aromatic compounds.
Medicine: Explored for its potential use in drug development, especially in the synthesis of compounds with ether linkages.
Industry: Utilized in the production of specialty chemicals, including agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of isoamyl pentachlorophenyl ether involves its interaction with molecular targets through its ether linkage. The compound can undergo protonation and subsequent cleavage, leading to the formation of reactive intermediates. These intermediates can interact with various biological pathways, particularly those involving chlorinated aromatic compounds .
Comparison with Similar Compounds
Diphenyl Ether: Another ether with two phenyl groups, used in agrochemicals and as a flame retardant.
Methyl Phenyl Ether (Anisole): Used in perfumes and as an intermediate in organic synthesis.
Ethyl Phenyl Ether: Similar in structure but with an ethyl group instead of an isoamyl group .
Uniqueness: Isoamyl pentachlorophenyl ether is unique due to the presence of the pentachlorophenyl group, which imparts distinct chemical properties such as increased reactivity and potential biological activity. The isoamyl group also contributes to its unique physical and chemical characteristics compared to other ethers .
Properties
CAS No. |
63918-79-6 |
---|---|
Molecular Formula |
C11H11Cl5O |
Molecular Weight |
336.5 g/mol |
IUPAC Name |
1,2,3,4,5-pentachloro-6-(3-methylbutoxy)benzene |
InChI |
InChI=1S/C11H11Cl5O/c1-5(2)3-4-17-11-9(15)7(13)6(12)8(14)10(11)16/h5H,3-4H2,1-2H3 |
InChI Key |
PKDCVWRKTAWUET-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCOC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
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